An In-depth Technical Guide to the Physicochemical Properties of Diethyl 2-[(3-methoxyphenyl)methyl]propanedioate
An In-depth Technical Guide to the Physicochemical Properties of Diethyl 2-[(3-methoxyphenyl)methyl]propanedioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical properties of diethyl 2-[(3-methoxyphenyl)methyl]propanedioate (CAS No. 50874-07-2), a compound of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of experimental data for this specific molecule, this document serves as a predictive and methodological resource. It leverages data from structurally analogous compounds to forecast key properties and outlines detailed protocols for their empirical determination. The guide is designed to equip researchers with the foundational knowledge and practical workflows required to synthesize, characterize, and utilize this compound in their research endeavors.
Introduction and Molecular Structure
Diethyl 2-[(3-methoxyphenyl)methyl]propanedioate, also referred to as 1,3-diethyl 2-(3-methoxyphenyl)propanedioate, is a derivative of diethyl malonate featuring a 3-methoxybenzyl substituent at the α-carbon. This structural motif makes it a valuable intermediate in organic synthesis, particularly for creating more complex molecular architectures in the development of pharmaceuticals and other fine chemicals[1]. The presence of the active methylene proton (adjacent to two carbonyl groups) in its precursor, diethyl malonate, allows for versatile functionalization, and the resulting substituted malonic esters are key building blocks in synthetic chemistry[2].
The 3-methoxyphenyl group can influence the molecule's biological activity and pharmacokinetic properties, making a thorough understanding of its physicochemical characteristics essential for its application in drug development.
Molecular Identifiers:
-
IUPAC Name: Diethyl 2-[(3-methoxyphenyl)methyl]propanedioate
-
Synonyms: 1,3-Diethyl 2-(3-methoxyphenyl)propanedioate, Diethyl 2-(3-methoxybenzyl)malonate
-
CAS Number: 50874-07-2[1]
-
Molecular Formula: C₁₅H₂₀O₅
-
Molecular Weight: 280.32 g/mol [2]
Chemical Structure:
Predicted Physicochemical Properties
The following properties are predicted based on the known experimental values of diethyl malonate (the parent structure) and diethyl benzylmalonate (the closest unsubstituted analog), as well as computed data for various methoxy-substituted analogs.
| Property | Predicted Value | Basis for Prediction and Rationale |
| Appearance | Colorless to slightly yellow liquid | Diethyl malonate and its substituted derivatives are typically liquids with this appearance at room temperature[3]. |
| Boiling Point | ~300-320 °C (at 760 mmHg) | Diethyl benzylmalonate has a boiling point of 162-163 °C at 10 mmHg[4]. The addition of a methoxy group will increase the molecular weight and polarity, thus raising the boiling point. The boiling point of diethyl malonate is 199 °C[3]. The significant increase in molecular weight from the benzyl group will substantially elevate the boiling point at atmospheric pressure. |
| Density | ~1.1 g/mL at 25 °C | Diethyl benzylmalonate has a density of 1.064 g/mL at 25 °C[4]. The methoxy group is expected to slightly increase the density. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform, ethyl acetate); sparingly soluble in water. | As a moderately polar ester, it is expected to be miscible with a wide range of organic solvents. Its solubility in water is predicted to be low, similar to other malonic esters[3]. |
| Refractive Index | ~1.49-1.50 (at 20 °C) | The refractive index of diethyl benzylmalonate is 1.486 (at 20 °C)[4]. The methoxy group is expected to slightly increase this value. |
Proposed Synthesis Route: Malonic Ester Synthesis
The most direct and established method for preparing diethyl 2-[(3-methoxyphenyl)methyl]propanedioate is the malonic ester synthesis. This involves the alkylation of diethyl malonate with 3-methoxybenzyl halide.
Reaction Scheme:
-
Deprotonation: Diethyl malonate is treated with a strong base, typically sodium ethoxide (NaOEt) in ethanol, to form a resonance-stabilized enolate.
-
Nucleophilic Attack (Alkylation): The enolate acts as a nucleophile and attacks the electrophilic benzylic carbon of 3-methoxybenzyl chloride (or bromide) in an SN2 reaction.
-
Workup: An aqueous workup removes inorganic salts and any remaining base.
-
Purification: The crude product is purified by vacuum distillation.
Caption: Proposed synthesis workflow for the target compound.
Step-by-Step Protocol:
-
Setup: Equip a three-necked round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel. Ensure all glassware is oven-dried.
-
Base Preparation: In the flask, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.
-
Enolate Formation: Cool the sodium ethoxide solution in an ice bath and add diethyl malonate dropwise via the dropping funnel with stirring.
-
Alkylation: After the addition is complete, add 3-methoxybenzyl chloride dropwise to the stirred solution.
-
Reaction: Once the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction by TLC until the starting materials are consumed.
-
Quenching and Extraction: Cool the reaction mixture, and carefully add water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by distillation under reduced pressure.
Standard Characterization Protocols
Once synthesized, the identity and purity of the compound must be confirmed. Below are standard protocols for determining its key physicochemical properties.
Boiling Point Determination
Principle: The boiling point is a key indicator of purity for a liquid. A narrow boiling range at a specific pressure suggests a pure compound.
Caption: Workflow for boiling point determination.
Protocol:
-
Place a small volume of the purified liquid in a microscale distillation apparatus.
-
Add a boiling chip or a magnetic stir bar.
-
Slowly heat the apparatus using a heating mantle or sand bath.
-
Record the temperature at which the first drop of distillate is collected and the temperature at which the last drop is collected. This range is the boiling point.
-
For vacuum distillation, record the pressure at which the boiling point is measured.
Density Measurement
Principle: Density is a fundamental physical property that can help confirm the identity of a substance.
Protocol:
-
Use a calibrated pycnometer (specific gravity bottle).
-
Record the mass of the empty, dry pycnometer.
-
Fill the pycnometer with the sample liquid, ensuring no air bubbles are present, and equilibrate to a specific temperature (e.g., 25 °C).
-
Record the mass of the filled pycnometer.
-
Calculate the density by dividing the mass of the liquid by the known volume of the pycnometer.
Spectroscopic Analysis
Spectroscopic methods are essential for elucidating the molecular structure and confirming the identity of the synthesized compound.
Caption: Spectroscopic techniques for structural elucidation.
Anticipated Spectral Data
Based on the structure of diethyl 2-[(3-methoxyphenyl)methyl]propanedioate and spectral data from analogous compounds[5][6], the following spectral features are predicted:
¹H NMR Spectroscopy
-
~1.2 ppm (triplet, 6H): The six protons of the two methyl groups (-OCH₂CH₃ ), each split by the adjacent methylene group.
-
~3.3 ppm (doublet, 2H): The two benzylic protons (-CH₂ -Ar), split by the methine proton.
-
~3.7 ppm (singlet, 3H): The three protons of the methoxy group (-OCH₃ ).
-
~3.8 ppm (triplet, 1H): The methine proton (-CH -), split by the benzylic methylene protons.
-
~4.2 ppm (quartet, 4H): The four protons of the two methylene groups (-OCH₂ CH₃), each split by the adjacent methyl group.
-
~6.7-7.2 ppm (multiplet, 4H): The four aromatic protons of the 3-methoxyphenyl ring.
¹³C NMR Spectroscopy
-
~14 ppm: Methyl carbons of the ethyl esters.
-
~35 ppm: Benzylic carbon (-C H₂-Ar).
-
~55 ppm: Methine carbon (-C H-).
-
~55.2 ppm: Methoxy carbon (-OC H₃).
-
~61 ppm: Methylene carbons of the ethyl esters.
-
~112-130 ppm: Aromatic carbons.
-
~160 ppm: Carbon of the aromatic ring attached to the methoxy group.
-
~168 ppm: Carbonyl carbons of the ester groups.
Infrared (IR) Spectroscopy
-
~1730-1750 cm⁻¹ (strong, sharp): C=O stretch of the ester groups.
-
~2850-3000 cm⁻¹ (medium): C-H stretches of the aliphatic groups.
-
~3000-3100 cm⁻¹ (weak): C-H stretches of the aromatic ring.
-
~1600, 1450 cm⁻¹ (medium): C=C stretches of the aromatic ring.
-
~1000-1300 cm⁻¹ (strong): C-O stretches of the ester and ether groups.
Mass Spectrometry (Electron Ionization)
-
Molecular Ion (M⁺): A peak at m/z = 280, corresponding to the molecular weight of the compound.
-
Major Fragments:
-
m/z = 205: Loss of an ethoxycarbonyl group (-COOEt).
-
m/z = 121: The 3-methoxybenzyl cation [CH₂(C₆H₄)OCH₃]⁺, a likely prominent peak due to the stability of the benzylic carbocation.
-
m/z = 91: Tropylium ion, from rearrangement and loss of the methoxy group from the benzyl fragment.
-
Loss of the entire diethyl malonate moiety is also a possible fragmentation pathway[6].
-
Safety and Handling
While specific toxicity data for diethyl 2-[(3-methoxyphenyl)methyl]propanedioate is not available, precautions should be based on compounds of a similar class, such as diethyl malonate.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Hazards: Assumed to be combustible. May cause eye, skin, and respiratory irritation.
Conclusion
Diethyl 2-[(3-methoxyphenyl)methyl]propanedioate is a compound with significant potential as a building block in organic synthesis. This guide provides a robust predictive framework for its physicochemical properties, a reliable synthesis protocol, and a clear roadmap for its empirical characterization. By following the outlined experimental procedures, researchers can confidently synthesize and validate the properties of this compound, enabling its effective use in drug discovery and other scientific applications.
References
-
PubChem. (n.d.). Diethyl malonate, 2-[(2-fluoro-5-hydroxy-4-methoxy)benzyl]-2-acetamido-. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Crasto, A. M. (2014, April 8). Diethyl benzylmalonate, IR, NMR, Mass. New Drug Approvals. Retrieved January 23, 2026, from [Link]
-
MDPI. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). Diethyl 2-(2-methoxybenzylidene)malonate. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). Diethyl 2-(4-Methoxybenzyl)malonate. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). Diethyl 2-benzylpropanedioate. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, April 8). Diethyl benzylmalonate, IR, NMR, Mass. Retrieved January 23, 2026, from [Link]
-
Wikipedia. (n.d.). Diethyl malonate. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). IR spectra of diethyl [1-(4-methoxyphenyl)-1-(4-methlphenylamino)]-methylphosphonate. Retrieved January 23, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Retrieved January 23, 2026, from [Link]
-
ChemSynthesis. (n.d.). diethyl 2-(3-oxopropyl)malonate. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. Retrieved January 23, 2026, from [Link]
Sources
- 1. 50874-07-2(1,3-diethyl 2-(3-methoxyphenyl)propanedioate) | Kuujia.com [kuujia.com]
- 2. Diethyl 2-(4-Methoxybenzyl)malonate | 6335-37-1 | Benchchem [benchchem.com]
- 3. Diethyl malonate | 105-53-3 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives [mdpi.com]
